molecular formula C5H9ClN4 B3006852 6-Methylpyrimidine-2,4-diamine hydrochloride CAS No. 223672-28-4

6-Methylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B3006852
CAS No.: 223672-28-4
M. Wt: 160.61
InChI Key: DRZDKGSROPXFRV-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-2,4-diamine hydrochloride (CAS 223672-28-4) is a chemical compound with the molecular formula C5H9ClN4 and a molecular weight of 160.61 g/mol . This diaminopyrimidine hydrochloride salt serves as a valuable synthetic intermediate and molecular building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The 2,4-diaminopyrimidine core is a privileged structure in drug discovery, known for its ability to inhibit key enzymes. This scaffold is recognized for its potential in antiparasitic research. Specifically, compounds based on the 2,4-diamino-6-methylpyrimidine motif have been identified as promising leads for the treatment of Chagas' disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi . These compounds demonstrate a cytocidal mode of action against the parasite and do not work through the common TcCYP51 mechanism, indicating a potentially novel therapeutic pathway . Researchers utilize this compound as a versatile precursor for the synthesis of more complex molecules. Synthetic routes often involve nucleophilic displacement reactions, allowing for functionalization at various positions on the pyrimidine ring to explore structure-activity relationships (SAR) . This enables the optimization of properties such as potency, selectivity, and metabolic stability in lead compound series. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methylpyrimidine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-3-2-4(6)9-5(7)8-3;/h2H,1H3,(H4,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZDKGSROPXFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrimidine-2,4-diamine hydrochloride typically involves the reaction of 6-methylpyrimidine-2,4-diamine with hydrochloric acid. One common method includes the following steps :

    Starting Materials: 6-Methylpyrimidine-2,4-diamine and hydrochloric acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

    Procedure: 6-Methylpyrimidine-2,4-diamine is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then allowed to react for a specified period, typically several hours.

    Isolation: The product is isolated by filtration, washed with cold water, and dried under reduced pressure to obtain this compound as a white crystalline solid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Antiviral Activity

Recent research has highlighted the potential of pyrimidine derivatives, including 6-methylpyrimidine-2,4-diamine hydrochloride, in the development of antiviral drugs. The compound has been investigated for its efficacy against viruses such as those causing herpes simplex and cytomegalovirus (CMV) infections. The synthesis methods for related compounds have shown promise in producing effective antiviral agents with lower toxicity profiles compared to existing treatments .

Treatment of Chagas Disease

A notable study focused on the use of 2,4-diamino-6-methylpyrimidines for treating Chagas disease, caused by Trypanosoma cruzi. High-throughput screening identified several analogs that demonstrated cytocidal activity against the parasite. These compounds were optimized for selectivity and metabolic stability, indicating their potential as new treatments for this neglected tropical disease .

Anticancer Properties

The compound and its derivatives have also been evaluated for anticancer properties. Research has shown that certain pyrimidine-based compounds exhibit selective cytotoxicity against various cancer cell lines while maintaining a favorable safety profile against normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Cosmetic and Dermatological Applications

This compound has been incorporated into cosmetic formulations due to its beneficial effects on skin health. Its properties may contribute to skin hydration and repair mechanisms, making it a valuable ingredient in dermatological products aimed at improving skin texture and appearance .

Case Study 1: Antiviral Drug Development

A recent study explored the synthesis of 6-methylpyrimidine derivatives aimed at enhancing antiviral activity against herpes viruses. The derivatives were tested in vitro for efficacy against viral replication and showed promising results compared to standard antiviral therapies .

Case Study 2: Chagas Disease Treatment

In a high-throughput screening campaign, several 2,4-diamino-6-methylpyrimidines were identified as potential leads for treating Chagas disease. These compounds were optimized through structure-activity relationship (SAR) studies to improve their pharmacokinetic properties and reduce cytotoxicity .

Mechanism of Action

The mechanism of action of 6-Methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

(i) 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine (CAS: 1075-39-4)

  • Structural Difference: Replaces the methyl group at position 6 with a chlorine atom and introduces dimethylamino groups at position 3.
  • Functional Impact: The chloro substituent enhances electrophilicity, favoring nucleophilic substitution reactions, while the dimethylamino groups reduce hydrogen-bonding capacity compared to primary amines in the parent compound. This alters solubility and target binding .

(ii) 5-(3-Iodo-4,5-dimethoxybenzyl)-6-methylpyrimidine-2,4-diamine

  • Structural Difference : Incorporates a 3-iodo-4,5-dimethoxybenzyl group at position 4.

(iii) 163N (Combined 2-Phenylbenzofuran and 6-Methylpyrimidine-2,4-diamine)

  • Structural Difference : Hybridizes the pyrimidine core with a 2-phenylbenzofuran moiety.
  • Functional Impact : This dual-targeting structure inhibits both ATG4B (autophagy-related protease) and lysosomal activity, demonstrating enhanced anticancer efficacy compared to the parent compound .

Key Findings:

  • Methyl vs. Chloro Substituents : Methyl groups enhance lipophilicity and membrane permeability, whereas chloro derivatives exhibit higher stability and reactivity in electrophilic environments .
  • Amino Group Modifications: Dimethylation (e.g., 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine) reduces hydrogen-bonding interactions, limiting enzymatic inhibition but improving metabolic stability .
  • Hybrid Structures : Compounds like 163N leverage the pyrimidine core for lysosomal inhibition while appended moieties (e.g., benzofuran) enable additional target engagement, yielding multitarget efficacy .

Biological Activity

6-Methylpyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6_{6}H9_{9}ClN4_{4}
  • Molecular Weight : 174.62 g/mol

The presence of amino groups on the pyrimidine ring enhances its reactivity and biological activity. These functional groups allow for interactions with various biological targets, making it a versatile compound in pharmacological research.

The primary mechanism of action for this compound involves its role as an inhibitor of the epidermal growth factor receptor (EGFR) . EGFR is crucial for regulating cell proliferation and survival; thus, inhibiting this receptor can be beneficial in cancer treatment.

Additionally, this compound has shown potential in interacting with other kinases involved in cell cycle regulation and apoptosis, indicating a broader spectrum of biological activity beyond just EGFR inhibition.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of EGFR : The compound has demonstrated significant inhibitory effects on EGFR signaling pathways, which are often dysregulated in various cancers.
  • Synergistic Effects : Research indicates that when combined with other therapeutic agents, it may enhance the overall efficacy against certain cancer types.

Anti-inflammatory Properties

Beyond its anticancer properties, this compound has shown promise as an anti-inflammatory agent . Its ability to modulate inflammatory pathways could make it useful in treating diseases characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting bacterial growth.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique aspects of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundPyrimidine core with methyl substitutionsEGFR inhibitorSpecificity towards EGFR signaling
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamineChloro and methyl substitutionsAnticancerBroader kinase interactions
Pyrimethamine HydrochlorideDifferent phenyl substitutionAntimicrobialPrimarily used for parasitic infections
N2-(4-chlorophenethyl)-6-methylpyrimidine-2,4-diamineComplex spirocyclic structurePotential anticancerInhibits heat shock protein 90 (Hsp90)

Case Studies and Research Findings

  • EGFR Inhibition Study : A study demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines by blocking EGFR signaling pathways. This inhibition led to reduced tumor growth in xenograft models.
  • Anti-inflammatory Research : Another study explored its anti-inflammatory effects in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with the compound.
  • Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterConditionYield (%)Reference
Temperature160°C (reflux)54–60
SolventEthanol/HCl or aqueous HCl
PurificationCrystallization (methanol/acetone)

Advanced: How do substituents on the pyrimidine ring influence biological activity, and what structure-activity relationships (SAR) are observed?

Methodological Answer:
The biological activity of pyrimidine derivatives is highly sensitive to substituent positioning and electronic effects. Key SAR insights include:

  • Methyl Group at C6 : Enhances metabolic stability by reducing oxidative degradation (e.g., 6-methyl analogs show prolonged half-life in vitro compared to non-methylated counterparts) .
  • Amino Groups at C2/C4 : Critical for hydrogen bonding with target enzymes (e.g., kinase inhibition via interactions with ATP-binding pockets) .
  • Hydrochloride Salt : Improves solubility for in vivo studies without altering target affinity .

Q. Experimental Validation :

  • Enzyme Assays : Compare IC50_{50} values of 6-methyl vs. 6-H analogs against Aurora kinases or α7 nicotinic receptors .
  • Molecular Docking : Use software like AutoDock to simulate binding modes of substituted pyrimidines .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:
Contradictions often arise from variability in experimental design. To address this:

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .
  • Validate compound stability in assay buffers via LC-MS .

Control for Off-Target Effects :

  • Employ knockout models or selective inhibitors to confirm target specificity .

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Case Study : Discrepancies in IC50_{50} values for kinase inhibition may stem from differences in ATP concentrations (1 mM vs. 100 µM) during assays .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

Chromatography :

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 201.1) .

Spectroscopy :

  • NMR : 1H^1H-NMR (DMSO-d6_6) for methyl (δ 2.3 ppm) and aromatic protons (δ 7.8–8.2 ppm) .
  • FT-IR : Identify N-H stretches (3200–3400 cm1^{-1}) and C=N vibrations (1600 cm1^{-1}) .

Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:
Key strategies include:

Reagent Stoichiometry : Use 1.2 equivalents of ammonium hydroxide to drive the substitution reaction to completion .

Temperature Control : Gradual heating (ramp to 160°C over 2 hours) prevents decomposition .

Byproduct Management :

  • Remove chloride intermediates via aqueous washes .
  • Employ activated charcoal during crystallization to adsorb colored impurities .

Process Analytics :

  • In-line FTIR monitors reaction progress in real time .

Q. Table 2: Impurity Profile

ImpuritySourceMitigation Strategy
Unreacted ChlorideIncomplete substitutionExcess NH4_4OH, prolonged heating
Oxidation ByproductsMethyl group degradationNitrogen atmosphere during synthesis

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:
Computational tools predict ADME (Absorption, Distribution, Metabolism, Excretion) properties:

QSAR Models : Correlate substituent hydrophobicity (logP) with bioavailability .

MD Simulations : Assess blood-brain barrier penetration (e.g., 6-methyl analogs show higher BBB permeability due to increased lipophilicity) .

Metabolism Prediction : Use software like Schrödinger’s Metabolizer to identify vulnerable sites (e.g., demethylation at C6) .

Example : Introducing electron-withdrawing groups at C5 reduces CYP450-mediated metabolism, extending half-life .

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